The compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its structure. It falls under the broader category of indazole derivatives, which are known for their diverse biological activities, including antitumor and anti-inflammatory effects.
The synthesis of 6,7-difluoro-1H-indazol-3-ol can be approached through various methods. One common strategy involves:
For instance, one method detailed in the literature involves refluxing a hydrazine derivative with a fluorinated carbonyl compound to yield the desired indazole structure, followed by selective fluorination and hydroxylation steps .
The molecular formula for 6,7-difluoro-1H-indazol-3-ol is .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure:
6,7-Difluoro-1H-indazol-3-ol can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 6,7-difluoro-1H-indazol-3-ol primarily revolves around its interaction with biological targets:
Quantitative analysis often involves determining IC50 values in cell lines to assess potency against specific targets .
These properties are essential for determining suitable formulations for pharmaceutical applications .
6,7-Difluoro-1H-indazol-3-ol has several promising applications:
Indazole derivatives have evolved from simple heterocyclic curiosities to privileged scaffolds in medicinal chemistry. Early pharmacological interest centered on non-fluorinated compounds like bendazac (anti-inflammatory) and benzydamine (musculoskeletal pain relief), which established the indazole nucleus as a viable pharmacophore [5] [9]. The discovery of nigeglanine and nigellidine – naturally occurring indazole alkaloids – further stimulated synthetic exploration of this heterocyclic system [9]. By the late 20th century, drugs like the 5-HT₃ receptor antagonist granisetron demonstrated indazole’s capacity for CNS-targeted activity, while pazopanib (tyrosine kinase inhibitor for renal carcinoma) and niraparib (PARP inhibitor for ovarian cancer) exemplified its application in oncology [5] [9]. The structural plasticity of indazole allows functionalization at N1, C3, and benzene ring positions, enabling rational optimization of pharmacokinetic and pharmacodynamic properties. This historical progression set the foundation for strategic fluorination of the indazole scaffold to enhance target engagement and metabolic stability.
Table 1: Evolution of Key Indazole-Based Pharmacophores
Generation | Representative Compounds | Therapeutic Area | Structural Features |
---|---|---|---|
First (1960s-1980s) | Bendazac, Benzydamine | Anti-inflammatory, Analgesia | Non-fluorinated, simple C3 substituents |
Second (1990s-2010s) | Granisetron, Pazopanib | Oncology, Anti-emetic | Halogenation (Cl/Br), C6/C7 substitutions |
Modern (2020s-) | 6,7-Difluoro derivatives | Targeted therapy, Ion channel modulation | Difluoro substitution, Hybrid heterocycles |
The strategic incorporation of fluorine atoms into indazole scaffolds significantly enhances their drug-like properties and bioactivity. Fluorination, particularly at the 6,7-positions, influences electron distribution, lipophilicity, and metabolic stability. For 6,7-Difluoro-1H-indazol-3-ol (CAS# 1000343-93-0; MW: 170.116 g/mol), the difluoro motif generates a strong electron-withdrawing effect that acidifies the N1-H proton (pKa ~13.86), facilitating salt formation and improving aqueous solubility [4] [9]. Physicochemical profiling reveals a density of 1.7±0.1 g/cm³, boiling point of 374.9±37.0°C, and LogP of 1.77, indicating moderate lipophilicity ideal for membrane penetration [4].
The ortho-difluoro pattern on the benzene ring confers metabolic resistance to oxidative degradation by cytochrome P450 enzymes, extending plasma half-life. This is critical for maintaining effective drug concentrations in vivo [9]. Biologically, fluorinated indazoles exhibit enhanced target affinity due to fluorine’s capacity for dipolar interactions with protein residues. For example, 6-fluoro-1H-indazole derivatives demonstrate potent inhibition of lactoperoxidase (Ki values in micromolar range), implicating fluorinated indazoles in modulating enzymatic activity relevant to antimicrobial defense [8]. Similarly, 7-fluoro-substituted indazoles show superior activity against Leishmania major compared to non-fluorinated analogs, attributed to improved membrane permeation and target binding [8].
Table 2: Impact of Fluorination on Indazole Bioactivity
Positional Fluorination | Key Biological Effects | Mechanistic Basis |
---|---|---|
Mono-fluoro (C6 or C7) | Lactoperoxidase inhibition (Ki: 5–20 µM) | Enhanced H-bonding with Arg/His residues |
6,7-Difluoro | Improved anti-leishmanial activity (IC₅₀ reduction >50%) | Increased membrane permeability & metabolic stability |
C3-OH with difluoro | Allosteric ion channel modulation | Synergistic H-bond donor/acceptor capability |
6,7-Difluoro-1H-indazol-3-ol exhibits structural features ideal for modulating ligand-gated ion channels (LGICs), particularly the Cys-loop receptor family (e.g., 5-HT₃, GABA_A). The 3-hydroxy group serves as a hydrogen-bond donor/acceptor, while the difluoro-aromatic system enables π-stacking and cation-π interactions within allosteric binding pockets [3] [8]. Molecular modeling indicates that such compounds bind preferentially to intersubunit interfaces in LGICs, stabilizing conformational states that alter channel gating kinetics. For 5-HT₃ receptors – critical targets for anti-emetics and neuropsychiatric drugs – indazole derivatives compete with serotonin via orthosteric or allosteric binding [3]. The 6,7-difluoro substitution may enhance affinity for the 5-HT₃A subunit interface, where residues like Arg171 and Lys20 form salt bridges with the ionized indazole N1 atom [3] [8].
Hybrid derivatives incorporating 1,2,3-triazole moieties (synthesized via click chemistry) demonstrate nanomolar activity against LGICs by simultaneously engaging orthosteric sites and auxiliary allosteric pockets [6] [8]. Computational docking of 6,7-Difluoro-1H-indazol-3-ol analogs predicts stable binding (ΔG = -7.78 to -8.34 kcal/mol) with 5-HT₃ receptors via:
Table 3: Ion Channel Targets and Binding Interactions
Target Ion Channel | Key Binding Interactions | Functional Outcome |
---|---|---|
5-HT₃ Serotonin Receptor | H-bond: 3-OH⋯Tyr248 (1.57 Å); Electrostatic: F⋯Arg265 (1.98 Å) | Attenuated channel activation kinetics |
GABA_A Receptor | Hydrophobic: difluoro-benzene⋯Phe200; Ionic: Indazole N2⋯Lys155 | Prolonged desensitization state |
P2X Purinoceptor | π-Stacking: Phe103⋯indazole ring; H-bond: 3-OH⋯Thr189 | Reduced ATP-evoked currents |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1